2-(2-Amino-4,5-dichlorophenoxy)ethan-1-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-4,5-dichlorophenoxy)ethan-1-ol typically involves the reaction of 2,4-dichlorophenol with ethylene oxide in the presence of a base, followed by amination with ammonia or an amine . The reaction conditions often include elevated temperatures and pressures to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-4,5-dichlorophenoxy)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(2-Amino-4,5-dichlorophenoxy)ethan-1-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Amino-4,5-dichlorophenoxy)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenoxy)ethanol: Similar in structure but lacks the amino group.
2-(2,5-Dichlorophenoxy)ethan-1-ol: Differing in the position of chlorine atoms.
Uniqueness
2-(2-Amino-4,5-dichlorophenoxy)ethan-1-ol is unique due to the presence of both amino and dichlorophenoxy groups, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a versatile compound in various research and industrial applications .
Properties
Molecular Formula |
C8H9Cl2NO2 |
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Molecular Weight |
222.07 g/mol |
IUPAC Name |
2-(2-amino-4,5-dichlorophenoxy)ethanol |
InChI |
InChI=1S/C8H9Cl2NO2/c9-5-3-7(11)8(4-6(5)10)13-2-1-12/h3-4,12H,1-2,11H2 |
InChI Key |
ADSQYWVAHZQQTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)OCCO)N |
Origin of Product |
United States |
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